GPR39-C3 -

GPR39-C3

Catalog Number: EVT-283825
CAS Number:
Molecular Formula: C18H19ClN6O2S
Molecular Weight: 418.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GPR39-C3 is a small molecule identified as an agonist of the G protein-coupled receptor 39 (GPR39) []. GPR39 is a cell surface receptor that plays a role in various physiological processes, including cell growth, inflammation, and metabolism []. GPR39-C3's discovery stemmed from a small-molecule screening study utilizing a β-arrestin recruitment screening approach (PRESTO-Tango) []. This research aimed to identify novel GPR39 agonists for further investigation and potential therapeutic applications [].

LY2784544

Compound Description: LY2784544 (3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine) is a kinase inhibitor initially developed for cancer treatment. Research identified it as a novel GPR39 agonist through an unbiased small-molecule screening. [] Interestingly, LY2784544's potency at GPR39, in the presence of zinc, was found to be comparable to or even exceeding its reported kinase inhibition activity in cellular assays. []

Relevance: LY2784544, alongside GPR39-C3, highlights the potential for existing kinase inhibitors to act as GPR39 agonists. This overlap underscores the need for careful target validation during drug discovery and emphasizes the understudied nature of G protein-coupled receptors (GPCRs) as potential off-targets for kinase inhibitors. Both compounds were instrumental in revealing the role of zinc as an allosteric modulator of GPR39, adding a layer of complexity to the receptor's pharmacology. []

GSK2636771

Compound Description: GSK2636771 (1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)-) is another kinase inhibitor identified as a novel GPR39 agonist through the same unbiased screening that identified LY2784544. [] Like LY2784544, GSK2636771 also showed enhanced potency at GPR39 in the presence of zinc, surpassing its reported kinase-related activity. []

Relevance: Similar to LY2784544, the identification of GSK2636771 as a GPR39 agonist further strengthens the link between kinase inhibitors and GPR39 modulation. This finding, in conjunction with the observation of zinc-dependent activity enhancement, emphasizes the intricate pharmacological interplay between GPR39, zinc, and kinase inhibitors like GSK2636771 and GPR39-C3. []

TC-G 1008

Compound Description: TC-G 1008 is a selective GPR39 agonist. [, , , , , , , , , , , , , , , , , , ] Numerous studies utilized TC-G 1008 to investigate GPR39's role in various physiological processes, including:

  • Hepatitis: TC-G 1008 demonstrated protective effects against Concanavalin A-induced hepatitis in mice by suppressing pro-inflammatory cytokine production. []
  • Neuropathic pain: Intrathecal administration of TC-G 1008 alleviated mechanical allodynia in a rat model of neuropathic pain, suggesting potential therapeutic applications. []
  • Keratinocyte function: TC-G 1008 was shown to promote keratinocyte proliferation and exhibit anti-inflammatory effects, suggesting potential in wound healing. []
  • Seizures and Epilepsy: Research explored TC-G 1008's effects in animal models of seizures and epilepsy, revealing complex interactions with dietary zinc levels and potential implications for epileptogenesis. [, , ]
Overview

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide, also known as TC-G-1008, is a synthetic compound primarily studied for its role as a positive allosteric modulator of G-protein coupled receptor 39 (GPR39). This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and other conditions influenced by GPR39 signaling.

Source

This compound is referenced in various chemical databases and patent literature, including ChemBK and Google Patents, which provide detailed information on its synthesis, properties, and biological activities .

Classification

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide is classified as a sulfonamide derivative. It falls under the category of small organic molecules with potential pharmacological activity due to its interaction with specific receptors in biological systems.

Synthesis Analysis

Methods

The synthesis of N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process includes:

  1. Formation of the Pyrimidine Ring: Starting from appropriate pyridine derivatives, a pyrimidine ring is constructed through cyclization reactions.
  2. Chlorination: The introduction of the chlorine atom at the para position of the phenyl group is achieved through electrophilic aromatic substitution.
  3. Sulfonamide Formation: The final step involves the reaction of the amine groups with methanesulfonyl chloride to form the sulfonamide linkage.

Technical details regarding reaction conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity but are not extensively detailed in available literature.

Molecular Structure Analysis

Structure

The molecular formula of N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide is C18H19ClN6O2S. Its structure features:

  • A chlorinated phenyl ring.
  • A pyrimidine ring substituted with a methylamino group.
  • A methanesulfonamide functional group.

Data

The molar mass of this compound is approximately 418.9 g/mol, with a predicted density of 1.462 g/cm³ and a boiling point around 662.1 °C .

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical of sulfonamides and amines:

  1. Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
  2. Hydrolysis: In aqueous environments, it may hydrolyze under certain conditions, impacting its stability and activity.
  3. Receptor Binding: The primary reaction of interest involves binding to GPR39, where it acts as a positive allosteric modulator, enhancing receptor activity without directly activating it.

Technical details on kinetics and thermodynamics of these reactions are essential for understanding its bioactivity but are not fully elaborated in the available literature.

Mechanism of Action

Process

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide operates primarily through modulation of GPR39 signaling pathways:

  1. Activation of cAMP Production: Upon binding to GPR39, it stimulates cyclic adenosine monophosphate production via Gs protein coupling.
  2. IP1 Accumulation: It promotes inositol phosphate signaling through Gq protein pathways.
  3. Transcriptional Activation: The compound enhances serum response factor-dependent transcription via G12/13 pathways.
  4. β-Arrestin Recruitment: It influences β-arrestin pathways, which are critical for receptor desensitization and internalization.

Data indicate that it exhibits EC50 values of 0.4 nM for rat receptors and 0.8 nM for human receptors, demonstrating high potency .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Density: 1.462 g/cm³
  • Boiling Point: Approximately 662.1 °C

Chemical Properties

Chemical properties relevant to this compound include:

  • Solubility: Highly soluble in dimethyl sulfoxide (≥100 mg/mL).
  • pKa Value: Predicted pKa is around 7.43, indicating moderate acidity which could influence its ionization state at physiological pH .
Applications

Scientific Uses

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide has significant potential in scientific research:

  1. Metabolic Disorders: Its role as a GPR39 modulator positions it as a candidate for therapeutic interventions in metabolic syndromes.
  2. Cancer Research: Given its mechanism involving cell signaling pathways, it may have implications in cancer biology where GPR39 signaling is disrupted.
  3. Pharmaceutical Development: As a lead compound, it offers avenues for developing new drugs targeting G-protein coupled receptors.

Properties

Product Name

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide

IUPAC Name

N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide

Molecular Formula

C18H19ClN6O2S

Molecular Weight

418.9 g/mol

InChI

InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24)

InChI Key

DRSZMILOMUPIBJ-UHFFFAOYSA-N

SMILES

CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3

Solubility

Soluble in DMSO

Synonyms

GPR39-C3, GPR39C3, GPR39 C3, TC-G-1008, TC-G1008, TC-G 1008, TCG-1008, TCG1008, TCG 1008

Canonical SMILES

CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.